2-(1-Hydroxyethyl)benzonitrile
Overview
Description
2-(1-Hydroxyethyl)benzonitrile is an organic compound with the molecular formula C9H9NO It is characterized by a benzene ring substituted with a hydroxyethyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hydroxyethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This reaction typically requires a catalyst and specific reaction conditions, such as elevated temperatures and the presence of a phase transfer catalyst .
Industrial Production Methods: Industrial production of this compound often involves the dehydration of 2-hydroxybenzamide in the gas phase over a heterogeneous catalyst . This method is preferred due to its efficiency and the high purity of the final product. The process involves passing 2-hydroxybenzamide over the catalyst at elevated temperatures, resulting in the formation of 2-hydroxybenzonitrile .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Hydroxyethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.
Major Products:
Oxidation: Formation of 2-(1-oxoethyl)benzonitrile or 2-(1-carboxyethyl)benzonitrile.
Reduction: Formation of 2-(1-aminoethyl)benzonitrile.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
2-(1-Hydroxyethyl)benzonitrile has several applications in scientific research:
Synthetic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs and active pharmaceutical ingredients.
Materials Science: It is utilized in the production of advanced materials, including polymers and coatings.
Biological Research: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxyethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The nitrile group can also interact with nucleophiles, leading to various biochemical transformations .
Comparison with Similar Compounds
Benzonitrile: Lacks the hydroxyethyl group, making it less versatile in certain reactions.
2-Hydroxybenzonitrile: Similar structure but lacks the ethyl group, affecting its reactivity and applications.
2-(1-Aminoethyl)benzonitrile: Contains an amino group instead of a hydroxy group, leading to different chemical properties and applications.
Uniqueness: 2-(1-Hydroxyethyl)benzonitrile is unique due to the presence of both a hydroxyethyl group and a nitrile group, which confer distinct reactivity and versatility in synthetic applications. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
2-(1-hydroxyethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUYOBOUUVMQCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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